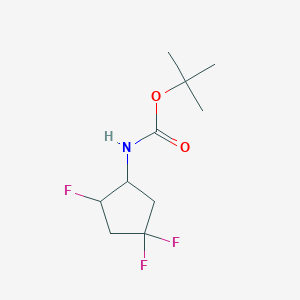
tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,4,4-trifluorocyclopentylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
tert-Butyl N-(2,4,4-trifluorocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl N-(2,4,4-trifluorocyclopentyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluorocyclopentyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
tert-Butyl N-(2,4,4-trifluorocyclopentyl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: This compound has a dichloropyrimidinyl group instead of a trifluorocyclopentyl group, leading to different chemical and biological properties.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: The presence of a hydroxycyclohexyl group in this compound results in different reactivity and applications.
The uniqueness of this compound lies in its trifluorocyclopentyl group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C10H16F3NO2 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
tert-butyl N-(2,4,4-trifluorocyclopentyl)carbamate |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)14-7-5-10(12,13)4-6(7)11/h6-7H,4-5H2,1-3H3,(H,14,15) |
Clave InChI |
WZBPQGVPNWCBHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(CC1F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)
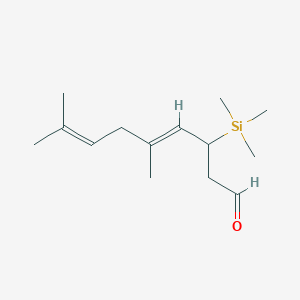
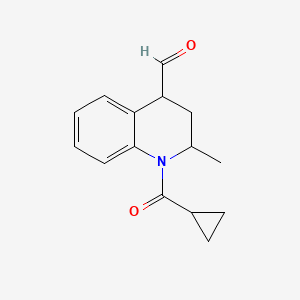
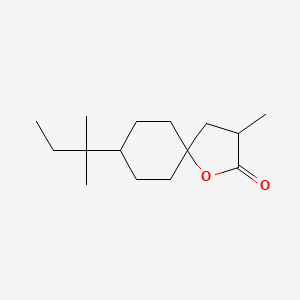

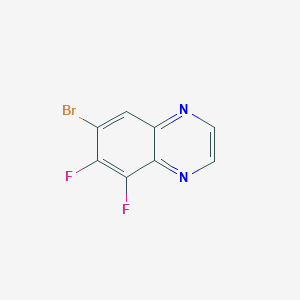
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)
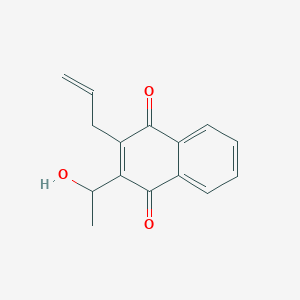
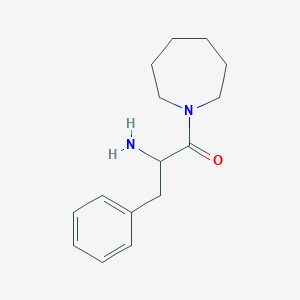
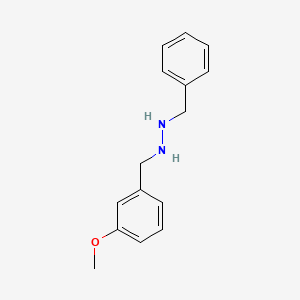

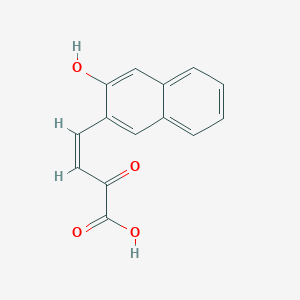
![1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
![Isoindolo[2,1-b]isoquinoline-5,7-dione](/img/structure/B11868166.png)
